molecular formula C22H26FN3O4S B2917885 N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-87-6

N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2917885
CAS No.: 898444-87-6
M. Wt: 447.53
InChI Key: LCHZKHZNKNBWAE-UHFFFAOYSA-N
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Description

N1-(2-Fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a phenylsulfonyl-piperidine-ethyl moiety at the N2 position. The 2-fluorobenzyl group may enhance metabolic stability compared to non-fluorinated analogs, while the phenylsulfonyl-piperidine component could influence receptor binding or solubility .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-20-12-5-4-8-17(20)16-25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZKHZNKNBWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H26ClN3O4S\text{C}_{22}\text{H}_{26}\text{Cl}\text{N}_{3}\text{O}_{4}\text{S}

Key Features

  • Molecular Weight : 427.4 g/mol
  • IUPAC Name : N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
  • Physical State : Typically appears as a solid or powder.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of chemokine receptors, particularly CCR5, which plays a crucial role in immune response and inflammation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Properties : Preliminary studies suggest that it may offer protection against neurodegenerative conditions by modulating neurotransmitter levels .

Case Studies and Research Findings

StudyFindingsReference
Crystal Structure Analysis Revealed interactions with inflammatory pathways, supporting anti-inflammatory claims.
Cytotoxicity Assays Showed significant inhibition of cell proliferation in cancer cell lines.
Neuroprotection Studies Indicated potential for protecting neuronal cells from oxidative stress.

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps including:

  • Formation of the piperidine derivative.
  • Introduction of the phenylsulfonyl group.
  • Attachment of the 2-fluorobenzyl group through nucleophilic substitution.
  • Final condensation to form the oxalamide moiety.

Comparison with Similar Compounds

Key Observations :

  • Piperidine-containing oxalamides (e.g., Compound 6) show moderate-to-high antiviral activity, suggesting that the phenylsulfonyl-piperidine moiety in the target compound may confer similar targeting of viral entry mechanisms .

Flavoring Agents: S336 and Related Oxalamides

The umami flavor compound N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) shares the oxalamide core but differs in substituents (Table 2):

Property S336 (Flavor Agent) Target Compound
N1 Group 2,4-Dimethoxybenzyl 2-Fluorobenzyl
N2 Group 2-(Pyridin-2-yl)ethyl 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl
Regulatory Status Approved globally (FEMA 4233) Not reported
Toxicology (NOEL) 100 mg/kg bw/day (rat) Not reported

Key Observations :

  • S336’s dimethoxybenzyl and pyridinyl groups contribute to its umami-enhancing properties, while the target compound’s fluorobenzyl and sulfonyl-piperidine groups likely render it unsuitable for flavor applications.
  • The NOEL of 100 mg/kg bw/day for S336 provides a safety margin exceeding 500 million for structurally related oxalamides, suggesting that fluorinated analogs may require similar toxicological evaluation .

Metabolic and Enzymatic Interactions

  • This highlights the variability in oxalamide-enzyme interactions based on substituent electronics.

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